molecular formula C20H17NO6 B14740357 Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- CAS No. 5784-96-3

Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)-

Cat. No.: B14740357
CAS No.: 5784-96-3
M. Wt: 367.4 g/mol
InChI Key: XORHKYRADZNTOD-UHFFFAOYSA-N
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Description

Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- is a heterocyclic aromatic compound with significant potential in various fields of scientific research. This compound is characterized by its pyrrole ring structure substituted with two carboxylic acid groups and two p-methoxyphenyl groups at the 4 and 5 positions. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of carboxylic acid groups and p-methoxyphenyl substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring or the p-methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2,5-dicarboxylic acid: Another pyrrole derivative with carboxylic acid groups at different positions.

    Furan-2,5-dicarboxylic acid: A structurally related compound with a furan ring instead of a pyrrole ring.

    Thieno[2,3-b]pyrrole-2,4-dicarboxylic acid: A thieno-pyrrole derivative with similar functional groups.

Uniqueness

Pyrrole-2,3-dicarboxylic acid, 4,5-bis(p-methoxyphenyl)- is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its p-methoxyphenyl substituents also contribute to its unique properties compared to other pyrrole derivatives.

Properties

CAS No.

5784-96-3

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylic acid

InChI

InChI=1S/C20H17NO6/c1-26-13-7-3-11(4-8-13)15-16(19(22)23)18(20(24)25)21-17(15)12-5-9-14(27-2)10-6-12/h3-10,21H,1-2H3,(H,22,23)(H,24,25)

InChI Key

XORHKYRADZNTOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC(=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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